1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane
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Overview
Description
1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane is a synthetic organic compound with the molecular formula C15H22N2O2. It is characterized by a spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system. This compound is primarily used in research and development settings, particularly within the fields of medicinal chemistry and pharmaceutical sciences.
Preparation Methods
The synthesis of 1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the reaction of a suitable diol with a diamine under acidic conditions to form the spirocyclic intermediate.
Benzylation: The intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.
Industrial production methods may involve similar steps but are optimized for larger scale synthesis, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Researchers utilize this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents for various diseases.
Industry: The compound is employed in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s spirocyclic structure allows it to fit into binding pockets of target proteins, thereby influencing their function and triggering downstream signaling pathways.
Comparison with Similar Compounds
1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane can be compared with other spirocyclic compounds such as:
1-Benzyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane: Similar in structure but differs in the positioning of oxygen and nitrogen atoms within the ring system.
1-Benzyl-4,7-dioxa-1,10-diazaspiro[5.6]dodecane: Another related compound with variations in the ring size and atom positioning.
The uniqueness of this compound lies in its specific spirocyclic configuration, which imparts distinct chemical and biological properties, making it a valuable compound in research and development.
Properties
IUPAC Name |
1-benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-4-14(5-3-1)10-17-7-9-19-13-15(17)11-16-6-8-18-12-15/h1-5,16H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPQRAJJRTUGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CN1)COCCN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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